molecular formula C11H11BrF3NO4S B1529043 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine CAS No. 1704065-46-2

4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Cat. No. B1529043
M. Wt: 390.18 g/mol
InChI Key: OBAMZSLKCRESNP-UHFFFAOYSA-N
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Description

4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H11BrF3NO4S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring, a sulfonyl group, and a phenyl ring with bromo and trifluoromethoxy substituents . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.18 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Activity Modulation

4-(Phenylsulfonyl) morpholine, a related sulfonamide compound, has shown potential in modulating antibiotic activity against multi-drug resistant strains of various bacteria and fungi. A study demonstrated its effectiveness in enhancing the activity of amikacin against Pseudomonas aeruginosa, indicating its potential role in addressing antibiotic resistance (Oliveira et al., 2015).

Chemical Synthesis and Reactions

The compound has been involved in chemical reactions leading to the formation of heterocyclic compounds. For instance, the reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide in the presence of morpholin-4-amine yielded benzo[b]thiophene 1,1-dioxides, highlighting its utility in synthetic organic chemistry (Luo et al., 2015).

Anion-exchange Polymer Blends

In the development of novel materials, morpholinium-functionalized anion-exchange blend membranes have been researched for their application in electrochemical devices like alkaline fuel cells. These membranes demonstrated excellent thermal stability, moderate water uptake, and enhanced chemical stability, making them suitable for use as polymer electrolytes (Morandi et al., 2015).

Development of Protective Groups in Organic Synthesis

Sulfinamides, utilizing a morpholine framework, have been used as effective amine protecting groups in the synthesis of morpholines from 1,2-amino alcohols. This methodology facilitated the production of protected morpholines, which could be utilized in the formal synthesis of pharmaceuticals, demonstrating the chemical versatility of morpholine derivatives (Fritz et al., 2011).

Ionic Liquid Crystals

Morpholinium cations have been explored in the design of ionic liquid crystals, which exhibit rich mesomorphic behavior. These materials, combining morpholinium with various anions, have shown potential for high-ordered smectic phases and hexagonal columnar phases, underscoring the adaptability of morpholine derivatives in material science (Lava et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO4S/c12-8-1-2-9(20-11(13,14)15)10(7-8)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAMZSLKCRESNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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